

# Technical Support Center: Overcoming THK-5105 Off-Target Binding to MAO-B

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## Compound of Interest

Compound Name: THK-5105

Cat. No.: B3236704

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target binding of the tau PET tracer **THK-5105** to Monoamine Oxidase B (MAO-B).

## Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with **THK-5105**, with a focus on mitigating off-target binding to MAO-B.

**Q1:** I am observing high background signal in the basal ganglia and thalamus during in vivo PET imaging with [<sup>18</sup>F]**THK-5105**, even in control subjects. What is the likely cause and how can I resolve this?

**A1:** The high signal in the basal ganglia and thalamus is likely due to the off-target binding of [<sup>18</sup>F]**THK-5105** to MAO-B, which is highly expressed in these brain regions.[1] This can confound the interpretation of tau pathology.

### Troubleshooting Steps:

- **Implement a Blocking Study:** Perform a blocking study using a selective MAO-B inhibitor, such as selegiline. This involves pre-administering the inhibitor before the injection of [<sup>18</sup>F]**THK-5105** to saturate the MAO-B binding sites. A significant reduction in the signal in MAO-B rich regions after inhibitor administration will confirm off-target binding.

- Consider Alternative Tracers: For future studies, consider using second-generation tau PET tracers that have been designed to have lower affinity for MAO-B.[2]

Q2: My in vitro autoradiography results with [<sup>18</sup>F]THK-5105 on postmortem human brain tissue show diffuse binding in areas not typically associated with dense neurofibrillary tangles. How can I confirm if this is due to MAO-B binding?

A2: Similar to in vivo studies, off-target binding to MAO-B can cause non-specific signals in in vitro autoradiography.

Troubleshooting Steps:

- Conduct a Competition Assay: Perform a competition experiment by co-incubating the brain sections with [<sup>18</sup>F]THK-5105 and a selective MAO-B inhibitor (e.g., selegiline or lazabemide). A reduction in the binding of [<sup>18</sup>F]THK-5105 in the presence of the inhibitor will indicate the extent of MAO-B binding.
- Use MAO-B Rich Control Tissues: Include brain regions known for high MAO-B expression and low tau pathology (e.g., cerebellum from a non-demented individual) as a control to assess the level of MAO-B-related binding.

Q3: What concentration of selegiline should I use for my blocking studies?

A3: The optimal concentration of selegiline will depend on whether the experiment is in vivo or in vitro.

- In Vivo PET Imaging: A single oral dose of 10 mg of selegiline administered one hour before the [<sup>18</sup>F]THK-5105 scan has been shown to be effective in blocking MAO-B.[1][3]
- In Vitro Autoradiography: For competition studies, selegiline concentrations in the range of 150 nM to 500 nM have been used.[1]

## Data Presentation

The following table summarizes the binding affinities of THK-5105 for its on-target (tau fibrils) and off-target (Aβ fibrils) sites. While a specific Ki value for THK-5105 binding to MAO-B is not

readily available in the literature, it is acknowledged that first-generation THK tracers have a significant affinity for MAO-B.

| Ligand   | Target                            | Binding Affinity (Kd or Ki) | Reference |
|----------|-----------------------------------|-----------------------------|-----------|
| THK-5105 | Tau Fibrils (K18Δ280)<br>- Site 1 | Kd = 1.45 nM                |           |
|          | Tau Fibrils (K18Δ280)<br>- Site 2 | Kd = 7.4 nM                 |           |
|          | Tau in AD Brain Homogenate        | Ki = 7.8 nM                 |           |
|          | Tau in AD Brain Homogenate        | KD = 2.6 nM                 |           |
|          | Aβ <sub>1-42</sub> Fibrils        | Kd = 35.9 nM                |           |
| THK-5117 | Tau in AD Brain Homogenate        | Ki = 10.5 nM                |           |
|          | Tau in AD Brain Homogenate        | KD = 5 nM                   |           |
| THK-523  | Tau in AD Brain Homogenate        | Ki = 59.3 nM                |           |
|          | Tau in AD Brain Homogenate        | KD = 87 nM                  |           |

## Experimental Protocols

### Protocol 1: In Vivo PET Imaging Blocking Study with Selegiline

This protocol is adapted from studies on related first-generation tau tracers and is intended to assess the contribution of MAO-B binding to the [<sup>18</sup>F]THK-5105 PET signal.

#### 1. Subject Preparation:

- Subjects should fast for at least 4-6 hours prior to the scan.
- Ensure subjects are well-hydrated.
- Discontinue any medications known to interact with MAO-B, following appropriate medical guidance.

## 2. Baseline [<sup>18</sup>F]THK-5105 PET Scan:

- Acquire a baseline dynamic PET scan following the intravenous injection of [<sup>18</sup>F]THK-5105.
- A typical injected dose is around  $6.6 \pm 0.3$  mCi.
- Acquire dynamic images for 60-90 minutes post-injection.

## 3. Selegiline Administration:

- At least one week after the baseline scan, administer a single oral dose of 10 mg selegiline to the subject one hour prior to the second [<sup>18</sup>F]THK-5105 PET scan.

## 4. Post-Selegiline [<sup>18</sup>F]THK-5105 PET Scan:

- Perform a second [<sup>18</sup>F]THK-5105 PET scan using the same imaging protocol as the baseline scan.

## 5. Data Analysis:

- Co-register the baseline and post-selegiline PET images to a corresponding MRI scan for anatomical reference.
- Calculate the Standardized Uptake Value (SUV) for various brain regions of interest (ROIs), particularly those with high MAO-B expression (e.g., basal ganglia, thalamus) and regions of expected tau pathology.
- Compare the regional SUV between the baseline and post-selegiline scans to determine the percentage of signal reduction due to MAO-B blockade.

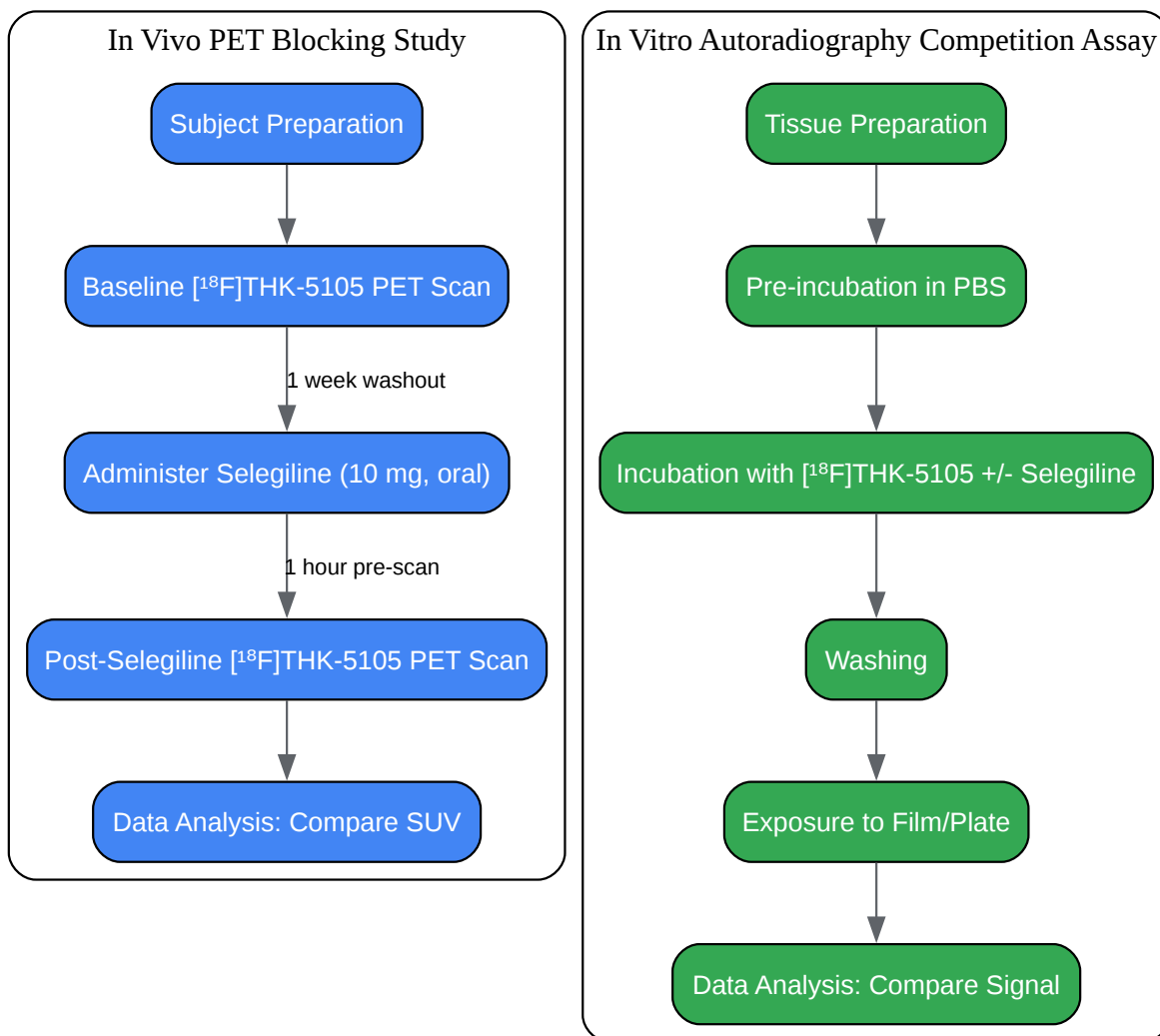
# Protocol 2: In Vitro Autoradiography Competition Assay

This protocol describes a competition binding assay to determine the extent of [<sup>18</sup>F]THK-5105 binding to MAO-B in human brain tissue sections.

## 1. Tissue Preparation:

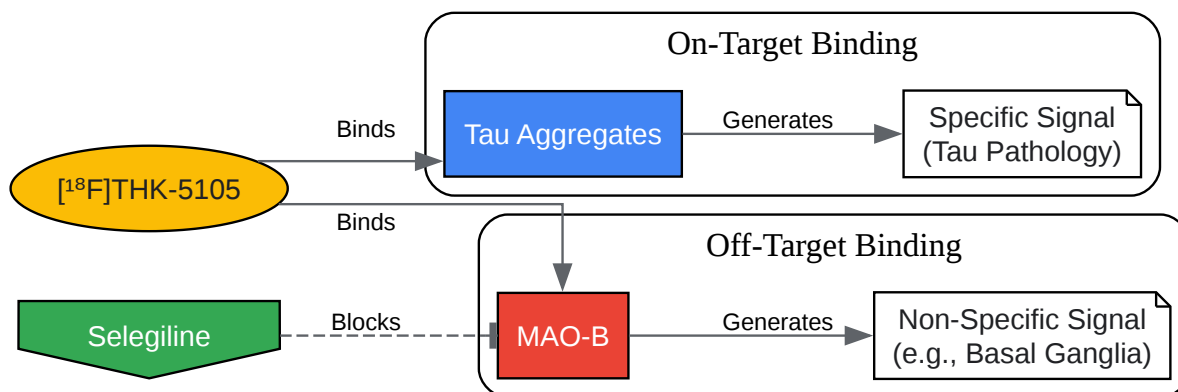
- Use frozen human brain sections (10-20  $\mu\text{m}$  thickness) from both Alzheimer's disease patients and control subjects.
  - Mount the sections on gelatin-coated slides.
2. Pre-incubation:
- Thaw the slides at room temperature.
  - Pre-incubate the slides in phosphate-buffered saline (PBS) for 10-15 minutes to rehydrate the tissue.
3. Incubation:
- Prepare an incubation buffer containing [ $^{18}\text{F}$ ]THK-5105 (typically in the low nanomolar range).
  - For the competition study, prepare a parallel set of incubation buffers also containing a selective MAO-B inhibitor (e.g., selegiline at 150-500 nM).
  - Incubate the slides in the respective buffers for 60-90 minutes at room temperature.
4. Washing:
- Wash the slides in ice-cold PBS to remove unbound radiotracer. Perform multiple washes of increasing duration (e.g., 2 x 5 minutes, followed by a quick dip in ice-cold distilled water).
5. Drying and Exposure:
- Dry the slides quickly with a stream of cold air.
  - Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).
6. Data Analysis:
- Quantify the autoradiographic signal in different brain regions using densitometry software.
  - Compare the signal intensity between the sections incubated with [ $^{18}\text{F}$ ]THK-5105 alone and those co-incubated with the MAO-B inhibitor to calculate the percentage of displacement.

## Visualizations



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Caption: Experimental workflows for in vivo and in vitro studies.



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Caption: On-target vs. off-target binding of **THK-5105**.

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## References

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